molecular formula C14H17N3O2 B11594645 N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide

N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide

Cat. No.: B11594645
M. Wt: 259.30 g/mol
InChI Key: YONFFALIAYXCNW-UHFFFAOYSA-N
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Description

For Research Use Only. Not for use in diagnostic or therapeutic procedures. N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide is a synthetic chemical compound designed for research and development purposes. This molecule features a benzamide core, a common structural motif in medicinal chemistry, substituted with a 4-methoxy group and linked to a 1H-imidazole ring via a propyl chain . This specific architecture, incorporating an imidazole heterocycle, is frequently explored in the design of biologically active molecules due to its potential for diverse molecular interactions . The compound is part of a broader class of molecules investigated for various biochemical applications. Related structures with similar N-[3-(1H-imidazol-1-yl)propyl]benzamide backbones have been synthesized and studied as potential inhibitors of specific cellular targets . For instance, some methoxy-substituted benzamide analogues are known to interact with enzyme families like poly (ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair and is a significant target in oncological research . Researchers may utilize this compound as a key intermediate or a building block in organic synthesis, or as a pharmacophore model in the structure-activity relationship (SAR) study of novel therapeutic agents. Application Notes: This product is intended for use by qualified scientists in laboratory settings. Potential areas of research include, but are not limited to, chemical biology, hit-to-lead optimization campaigns, and the development of small-molecule probes.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4-methoxybenzamide

InChI

InChI=1S/C14H17N3O2/c1-19-13-5-3-12(4-6-13)14(18)16-7-2-9-17-10-8-15-11-17/h3-6,8,10-11H,2,7,9H2,1H3,(H,16,18)

InChI Key

YONFFALIAYXCNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCCN2C=CN=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves reacting 4-methoxybenzoyl chloride with 3-(1H-imidazol-1-yl)propanamine in inert solvents (e.g., CHCl₃, CH₂Cl₂) under basic conditions. Aqueous NaOH or KOH serves as an acid acceptor to neutralize HCl byproducts.

Typical Procedure :

  • Dissolve 4-methoxybenzoyl chloride (1.0 eq) in anhydrous CHCl₃.

  • Add 3-(1H-imidazol-1-yl)propanamine (1.1 eq) dropwise at 0–5°C.

  • Stir at room temperature for 12–18 hours.

  • Wash the organic layer with 2N NaOH, dry over Na₂SO₄, and concentrate.

  • Purify via recrystallization (ethanol/water) or column chromatography.

Yield : 89–95%.

Optimization Insights

  • Solvent Selection : CHCl₃ and CH₂Cl₂ provide optimal solubility without side reactions.

  • Temperature Control : Reactions performed at ≤25°C minimize imidazole ring decomposition.

  • Base Compatibility : Aqueous NaOH (2N) outperforms K₂CO₃ in preventing emulsion formation.

CDI-Mediated Coupling

Protocol for Carbodiimide Activation

This method avoids handling moisture-sensitive acid chlorides by using 1,1'-carbonyldiimidazole (CDI) to activate 4-methoxybenzoic acid.

Steps :

  • Activate 4-methoxybenzoic acid (1.0 eq) with CDI (1.2 eq) in THF at reflux for 1 hour.

  • Add 3-(1H-imidazol-1-yl)propanamine (1.0 eq) and stir at room temperature for 4 hours.

  • Quench with HCl (1N), extract with ethyl acetate, and concentrate.

  • Purify via silica gel chromatography (hexane/ethyl acetate).

Yield : 80–85%.

Advantages and Limitations

  • Advantages : Eliminates HCl gas generation; suitable for acid-sensitive substrates.

  • Limitations : Requires strict anhydrous conditions to prevent CDI hydrolysis.

Anhydride-Based Synthesis

Phthalic Anhydride Route

A less common method employs 4-methoxyphthalic anhydride and imidazole-alkanamines in refluxing toluene.

Procedure :

  • Reflux 4-methoxyphthalic anhydride (1.0 eq) with 3-(1H-imidazol-1-yl)propanamine (2.0 eq) in toluene for 6 hours.

  • Cool, filter the precipitate, and wash with cold ethanol.

Yield : 70–75%.

Isatoic Anhydride Variant

Used for introducing amino substituents, this method involves condensation with isatoic anhydride in DMSO at 80°C.

Key Data :

  • Reaction Time : 3 hours

  • Yield : 68%

Comparative Analysis of Methods

Method Yield (%) Purity Key Advantage
Direct Acylation89–95>98%High efficiency, scalable
CDI-Mediated80–8595–97%Avoids acid chlorides
Phthalic Anhydride Route70–7590–92%Utilizes stable anhydrides
Isatoic Anhydride6888%Enables amino-functionalized derivatives

Scalability and Industrial Feasibility

  • Direct Acylation is preferred for large-scale production due to shorter reaction times and lower costs.

  • CDI-Mediated routes are reserved for lab-scale synthesis of high-purity batches.

Characterization and Quality Control

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, imidazole), 7.85 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 4.10 (t, 2H, NCH₂), 3.80 (s, 3H, OCH₃).

  • HPLC Purity : >98% (C18 column, acetonitrile/water).

Challenges and Mitigation Strategies

  • Imidazole Degradation : Controlled pH (7–8) and low temperatures prevent ring-opening.

  • Byproduct Formation : Excess amine (1.1 eq) ensures complete acyl chloride consumption .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can lead to the formation of reduced imidazole derivatives .

Scientific Research Applications

Pharmacological Properties

N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide exhibits several pharmacological properties that make it a candidate for drug development:

  • Dopamine Receptor Agonism : This compound has been studied for its activity as a D3 dopamine receptor agonist. D3 receptor agonists are known for their neuroprotective effects, particularly in models of neurodegeneration such as those induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice and 6-hydroxydopamine (6-OHDA) in rats. These studies suggest that this compound could be beneficial in treating conditions like Parkinson's disease and other neurodegenerative disorders .
  • Antimicrobial Activity : The compound has shown promising results in antimicrobial assays. Research indicates that derivatives with similar imidazole structures exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics. This positions this compound as a potential candidate for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have evaluated the efficacy of this compound and related compounds:

StudyObjectiveFindings
Study on D3 Receptor Agonists Investigate neuroprotective effectsDemonstrated significant neuroprotection in animal models of Parkinson's disease.
Antimicrobial Evaluation Assess antibacterial activityShowed effective inhibition against resistant bacterial strains, indicating potential for new antibiotic development.
Thromboxane Synthetase Inhibition Evaluate anti-inflammatory propertiesCompounds exhibited substantial inhibition of thromboxane synthetase, suggesting anti-inflammatory applications.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can modulate protein-protein interactions, affecting various cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide with five analogs from the literature (Table 1) and a commercially available derivative (Table 2).

Table 1: Comparison of Key Structural Analogs from

Compound ID Substituent on Benzamide Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Features
5 Acetamide 207.3 112–114 85 IR: 1650 cm⁻¹ (C=O stretch); NMR: δ 2.0 (s, 3H, CH₃)
6 4-Fluoro 291.3 98–100 78 ¹⁹F NMR: δ -110 ppm (CF); MS: m/z 291.3 [M+H]⁺
7 4-Trifluoromethyl 341.3 105–107 72 IR: 1680 cm⁻¹ (C=O); ¹H NMR: δ 7.8 (d, 2H, Ar-H)
8 4-Nitro 308.3 120–122 65 UV-Vis: λmax 270 nm (NO₂); MS: m/z 308.3 [M]⁺
9 Biphenyl 385.4 135–137 60 ¹H NMR: δ 7.6–7.3 (m, 9H, Ar-H)

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxy group in the target compound is expected to enhance solubility in polar solvents compared to electron-withdrawing groups (e.g., nitro in 8 or trifluoromethyl in 7 ), which may increase lipophilicity and membrane permeability.
  • Spectral Signatures : The methoxy group (OCH₃) in the target compound would produce a singlet at δ ~3.8 ppm in ¹H NMR, distinct from the split signals of nitro or trifluoromethyl groups.
  • Yield Trends : Substituents with higher steric bulk (e.g., biphenyl in 9 ) correlate with lower yields (60%), suggesting synthetic challenges in coupling reactions.

Table 2: Comparison with AldrichCPR Analog ()

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Structural Difference from Target Compound
N-[(Z)-1-({[3-(1H-Imidazol-1-yl)propyl]amino}carbonyl)-2-(4-methoxyphenyl)ethenyl]-4-methylbenzamide C₂₄H₂₆N₄O₃ 418.5 324564-94-5 Additional ethenyl linker and 4-methylbenzamide group

Key Observations:

  • The AldrichCPR compound incorporates an extended ethenyl spacer and a 4-methylbenzamide group, increasing molecular weight (418.5 vs.

Physicochemical and Functional Insights

  • Synthetic Flexibility : The target compound’s synthesis likely mirrors methods used for analogs 5–9 , where acyl chloride coupling under mild conditions ensures high purity .
  • The nitro group in 10 may enhance CA binding via polar interactions, suggesting that the target’s methoxy group could modulate affinity differently.

Biological Activity

N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with an imidazole ring and a methoxy group, which contribute to its unique chemical properties. The structural formula can be represented as follows:

C13H16N4O\text{C}_{13}\text{H}_{16}\text{N}_{4}\text{O}

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions within enzyme active sites, while the methoxy group enhances solubility and stability, facilitating better interaction with biological membranes .

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes. For instance, studies on imidazole derivatives have shown potent inhibition of farnesyltransferase (FT), a key enzyme involved in post-translational modification of proteins linked to cancer progression .

Antitumor Activity

In vitro studies have demonstrated that this compound and its analogs can inhibit cell proliferation in cancer cell lines. Notably, compounds with similar structures have shown efficacy against tumors induced by H-Ras transformation in animal models, suggesting potential as anticancer agents .

Receptor Modulation

The compound has also been studied for its role as a ligand in receptor modulation. Specifically, it may interact with adenosine receptors, which are implicated in inflammatory responses and cancer progression. Targeting these receptors can provide therapeutic benefits in diseases characterized by excessive inflammation or tumor growth .

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

Study Findings Reference
Inhibition of FarnesyltransferaseDemonstrated significant enzyme inhibition, leading to reduced cell proliferation in transformed cell lines.
Antitumor EfficacyShowed promising results in vivo against H-Ras transformed tumors.
Adenosine Receptor InteractionInvestigated for modulation of inflammatory pathways via receptor binding.

Q & A

Basic Research Questions

What are the recommended synthetic routes for N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide, and how are intermediates purified?

The compound can be synthesized via nucleophilic substitution or amide coupling. A validated approach involves reacting 4-methoxybenzoyl chloride with 3-(1H-imidazol-1-yl)propan-1-amine in anhydrous dichloromethane under nitrogen. Post-reaction, the crude product is washed with sodium bicarbonate, dried over MgSO₄, and purified via silica gel column chromatography using a gradient of ethyl acetate/methanol (9:1). This method ensures >95% purity, confirmed by HPLC .

Which spectroscopic techniques are critical for structural validation of this compound?

  • 1H/13C NMR : Confirm imidazole proton integration (δ 7.5–8.0 ppm) and methoxy resonance (δ 3.8 ppm).
  • IR Spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹).
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 300.356 for C16H20N4O2) .

How is crystallographic data analyzed to resolve molecular conformation?

Single-crystal X-ray diffraction (SCXRD) with SHELXL (v.2018/3) is used for refinement. Key parameters include hydrogen bonding (e.g., N–H···N interactions at 2.8–3.0 Å) and dihedral angles between the imidazole and benzamide moieties (e.g., 56° as in related analogs). ORTEP-3 visualizes thermal ellipsoids to assess positional disorder .

Advanced Research Questions

How can synthetic yield be optimized for scale-up while minimizing byproducts?

Optimize reaction parameters using design of experiments (DoE):

  • Temperature : 0–5°C reduces imidazole ring decomposition.
  • Solvent : Replace DCM with acetonitrile for faster kinetics.
  • Catalyst : Add 5 mol% DMAP to accelerate acylation.
    Monitor by LC-MS; yields >80% are achievable with iterative adjustments .

What strategies resolve contradictions in crystallographic data (e.g., twinning or disorder)?

For non-merohedral twinning (e.g., 0.47% twin fraction in related compounds):

  • Use HKLF5 format in SHELXL to refine twin laws (e.g., rotation about the a-axis).
  • Apply restraints to anisotropic displacement parameters (ADPs) for overlapping atoms.
  • Validate with R1 < 0.05 and wR2 < 0.15 after convergence .

How is biological activity assessed against enzyme targets (e.g., carbonic anhydrase)?

  • Assay Design : Use stopped-flow kinetics (pH 7.5, 25°C) with phenol red indicator to monitor CO2 hydration.
  • IC50 Determination : Pre-incubate the compound (0.1–100 µM) with α-carbonic anhydrase (Vibrio cholerae) for 10 min. Calculate inhibition via Lineweaver-Burk plots.
  • SAR Analysis : Compare with analogs (e.g., 4-nitrobenzamide derivatives) to identify critical substituents .

How do π-π stacking and hydrogen bonding influence solid-state packing?

SCXRD reveals that planar quinazoline moieties (related structures) align perpendicular to the [110] axis, enabling π-π interactions (3.4–3.6 Å). N–H···N hydrogen bonds (2.7 Å) stabilize dimeric units, while C–H···π contacts (2.9 Å) enhance 3D lattice cohesion. Hirshfeld surface analysis quantifies these interactions .

Methodological Notes

  • Purity Assessment : Use reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN) with UV detection at 254 nm.
  • Safety : Handle imidazole derivatives under inert atmosphere; avoid prolonged skin contact (LD50 > 500 mg/kg in rodents) .

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